Due to its unique structure with trans double bonds, trielaidin is resistant to pancreatic lipase activity compared to naturally occurring triglycerides with cis double bonds. This property makes it a valuable tool in studying fat digestion and absorption. Researchers can administer trielaidin to subjects and measure its appearance in various bodily fluids, like blood and lymph, to assess the efficiency of fat digestion and absorption in different contexts. This application is crucial in understanding conditions like malabsorption syndromes, where individuals struggle to absorb nutrients from food, including fats [1].
Trielaidin can be used to study different aspects of lipid metabolism, including lipoprotein synthesis, secretion, and clearance. By comparing the fate of trielaidin with other triglycerides in the body, researchers can gain insights into how different fatty acids are processed and utilized for energy or storage. This research can contribute to our understanding of various disorders involving abnormal lipid metabolism, such as dyslipidemia and atherosclerosis [2].
Due to its well-defined structure and unique properties, trielaidin serves as a valuable reference standard in various analytical techniques used in lipid research. It helps in calibrating instruments, identifying unknown compounds, and validating analytical methods for the accurate quantification of different types of fats and oils [3].
[3]
Trielaidin, being a trans fat, has been used in research to investigate the potential negative effects of trans fats on human health. Studies comparing the effects of trielaidin consumption with other types of fats have provided evidence linking trans fats to increased risk factors for cardiovascular diseases, including elevated low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol [4].
Trielaidin is a triacylglycerol, specifically a triglyceride, composed of glycerol esterified with three fatty acids: oleic acid and linoleic acid. It is characterized by its unique structure, which includes both unsaturated fatty acids, contributing to its physical and chemical properties. Trielaidin is commonly found in various natural oils and fats, and it plays a significant role in lipid metabolism and storage within biological systems .
Trielaidin's primary role in scientific research is as a marker for fat digestion. Due to its slow digestion, it takes longer for the body to break it down and release fatty acids into the bloodstream. This allows researchers to measure the rate of fat absorption and investigate factors affecting fat metabolism [].
Trielaidin exhibits several biological activities:
Trielaidin can be synthesized through various methods:
Trielaidin has several applications across different fields:
Research indicates that trielaidin interacts with various biological molecules:
These interactions highlight its importance in both physiological processes and potential therapeutic applications .
Trielaidin shares structural similarities with other triglycerides but possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Tristearin | Glycerol + Stearic Acid | Saturated fatty acid, higher melting point |
Triolein | Glycerol + Oleic Acid | Contains one unsaturated bond |
Trilaurin | Glycerol + Lauric Acid | Shorter chain length, different physical properties |
Trilinolein | Glycerol + Linoleic Acid | Contains multiple unsaturated bonds |
Trielaidin's unique combination of oleic and linoleic acids makes it particularly interesting for studies on lipid metabolism and health impacts compared to these similar compounds .
Trielaidin, chemically known as 1,2,3-tri(trans-9-octadecenoyl)glycerol, exhibits complex polymorphic behavior characterized by three distinct crystalline forms: the alpha (α), beta prime (β'), and beta (β) polymorphs [1] [2]. The polymorphic transformations in trielaidin follow well-defined pathways that are significantly influenced by temperature and crystallization conditions [2] [3].
The alpha polymorph represents the least stable form of trielaidin, typically forming first upon rapid cooling from the melt [1] [2]. This metastable phase is characterized by a hexagonal subcell structure where the acyl chains adopt relatively disordered conformations [2]. The alpha form exhibits selective conformational disordering in the glycerol-sided chains, where the acyl chains are effectively divided into two segments by the trans double bond [2].
The beta prime (β') polymorph serves as an intermediate phase in the crystallization sequence of trielaidin [3] [4]. Research has demonstrated that trielaidin can crystallize directly into the beta prime form under specific conditions, particularly at temperatures around 37°C [4]. The beta prime form displays a bilayered structure with a d-spacing of approximately 45 Angstroms [3].
The beta (β) polymorph represents the most thermodynamically stable form of trielaidin [1] [5]. Single crystal X-ray diffraction studies conducted at 173 K have revealed the detailed molecular structure of the beta form, showing that trielaidin molecules adopt a specific conformation with characteristic packing arrangements [5]. The beta form exhibits a bilayered structure similar to other monoacid triglycerides, where all three acyl chains are trans-unsaturated [3].
The transformation pathways between polymorphs follow a predictable sequence: α → β' → β, with each transition involving structural reorganization and energy release [2] [3]. The rate of these transformations is temperature-dependent, with higher temperatures accelerating the conversion to more stable forms [2].
Polymorph | Subcell Structure | Stability | d-Spacing (Å) | Characteristic Features |
---|---|---|---|---|
α (Alpha) | Hexagonal | Least stable | ~52 | Disordered acyl chains, rapid formation |
β' (Beta Prime) | Pseudohexagonal | Intermediate | ~45 | Bilayered structure, intermediate stability |
β (Beta) | Triclinic | Most stable | Variable | Highly ordered, thermodynamically favored |
Comprehensive thermodynamic characterization of trielaidin has been conducted using adiabatic calorimetry and differential scanning calorimetry techniques [1] [6]. The most extensive study measured heat capacities of both the alpha and beta phases across a temperature range from 10 K to 360 K [1] [6].
The enthalpy of fusion for the stable beta phase of trielaidin has been precisely determined to be 177.4 J·g⁻¹ [1] [6]. This value represents the energy required to convert the crystalline beta form to the liquid state at the melting point. For the metastable alpha phase, the enthalpy of fusion was calculated to be significantly lower at 95.1 J·g⁻¹ [1] [6].
The substantial difference in fusion enthalpies between the two polymorphs reflects the greater molecular order and stronger intermolecular interactions present in the beta form compared to the alpha form [1]. This thermodynamic data confirms the relative stability hierarchy of the polymorphic forms.
The triple point temperature for trielaidin has been established at 314.83 K (41.68°C) through precise calorimetric measurements [1] [6]. This represents the equilibrium temperature at which the solid, liquid, and gas phases coexist. The melting temperature of the metastable alpha phase was estimated to be 288 K (14.85°C) using differential scanning calorimetry [1] [6].
Commercial sources report melting point ranges of 41-44°C for trielaidin, which aligns well with the scientifically determined values for the beta polymorph [7] [8]. The relatively high melting point compared to the cis isomer triolein (which melts at approximately 5°C) demonstrates the significant impact of trans configuration on thermal properties [4].
The heat capacity of liquid trielaidin follows a linear relationship with temperature between 320 K and 360 K, described by the equation: cp(liquid) = (1.327 + 0.002529 × T/K) J·K⁻¹·g⁻¹ [1] [6]. This relationship provides essential data for thermal process design and energy calculations involving trielaidin in its liquid state.
Parameter | Alpha (α) Phase | Beta (β) Phase | Units | Method |
---|---|---|---|---|
Melting Point | 288 | 314.83 | K | DSC/Adiabatic Calorimetry |
Enthalpy of Fusion | 95.1 | 177.4 | J·g⁻¹ | Adiabatic Calorimetry |
Sample Purity | - | 96.66 | mol% | Eutectic Analysis |
Heat Capacity (320K) | - | 1.407 | J·K⁻¹·g⁻¹ | Calculated |
Heat Capacity (360K) | - | 1.428 | J·K⁻¹·g⁻¹ | Calculated |
Computational approaches have been increasingly applied to understand the phase behavior and molecular dynamics of trielaidin and related triglycerides [9] [10]. Molecular dynamics simulations provide valuable insights into the molecular-level mechanisms governing phase transitions and polymorphic transformations.
Recent advances in computational methodology have enabled the simulation of triglyceride crystallization processes using coarse-grained models [9]. These models have been specifically developed to capture the essential features of triglyceride phase behavior while reducing computational complexity. The coarse-grained approach allows for the investigation of longer timescales and larger system sizes than would be feasible with all-atom simulations [9].
Computational studies have revealed that the liquid-solid phase transitions in triglycerides, including trielaidin, involve complex molecular rearrangements [10]. The simulations indicate that during crystallization, triglyceride molecules must overcome significant energy barriers to achieve the ordered arrangements characteristic of the stable beta polymorph [10].
The modeling of saturated triglyceride melting transitions has provided theoretical frameworks that can be extended to trans-unsaturated systems like trielaidin [10]. These models suggest that the melting process involves transitions between different molecular conformations, with the liquid state characterized by increased conformational flexibility compared to the crystalline phases [10].
Specialized force fields have been developed for triglyceride systems to accurately represent the intermolecular interactions and conformational preferences [9]. These force fields must account for the specific characteristics of trans double bonds present in trielaidin, which differ significantly from their cis counterparts in terms of molecular geometry and packing behavior [9].
Computational modeling has been applied to predict the thermal properties of triglyceride mixtures, providing valuable insights for formulation science [11]. These models can predict phase behavior in complex multicomponent systems, though the specific inclusion of trielaidin in such studies remains limited due to its specialized nature as a trans-fatty acid triglyceride [11].
The development of rapid molecular dynamics simulation capabilities has opened new possibilities for understanding triglyceride behavior at previously inaccessible timescales [12]. These ultra-fast simulations can provide millisecond-scale views of material evolution, offering more complete pictures of phase transition dynamics than traditional nanosecond-scale simulations [12].
The trans configuration of the double bonds in trielaidin significantly influences its thermal stability compared to cis-unsaturated triglycerides [13] [14]. Research has demonstrated that trans fatty acids generally exhibit enhanced thermal stability compared to their cis counterparts, with implications for both processing conditions and degradation pathways [13] [15].
Studies on the thermal behavior of triglycerides have revealed that cis-trans isomerization can occur under elevated temperature conditions [13] [16]. The isomerization of triolein (the cis isomer) to trielaidin follows specific kinetic pathways with defined activation energies. Research has shown that the thermal treatment of triolein at temperatures of 280°C, 300°C, and 325°C results in the formation of trielaidin through cis-trans isomerization [13].
The activation energy for cis-trans isomerization in triglyceride systems has been determined to be approximately 41 ± 5 kcal/mol [13]. This relatively high activation energy explains why significant isomerization typically requires elevated temperatures above 120°C [14]. The isomerization process follows zeroth-order reaction kinetics, indicating that the reaction rate is independent of the concentration of the starting material [13].
Comprehensive analysis using infrared spectrometry and gas chromatography-mass spectrometry has revealed that thermal treatment of triglycerides induces not only cis-trans isomerization but also molecular fission and fusion reactions [13]. These side reactions can complicate the thermal behavior and must be considered when evaluating the thermal stability of trielaidin under processing conditions [13].
The thermal stability of trielaidin is influenced by the position and configuration of its unsaturated bonds [17]. Research on triglyceride oligomers has shown that the thermal stability is mainly affected by the degree of unsaturation, with trans configuration generally providing enhanced stability compared to cis configuration [17].
The trans configuration of trielaidin significantly affects its polymorphic transformation behavior compared to cis-unsaturated triglycerides [2]. Vibrational spectroscopy studies have demonstrated that in trielaidin, the acyl chains maintain a hexagonal subcell structure over a broader temperature range compared to triolein [2]. This structural stability contributes to the distinct thermal properties observed for trielaidin.
The presence of trans double bonds affects the conformational flexibility of the acyl chains, leading to different packing arrangements in the crystalline state [2]. Unlike triolein, which exhibits major structural changes upon cooling, trielaidin maintains relatively stable subcell structures with only minor transformations to pseudohexagonal arrangements [2].
Research has identified critical temperature thresholds for the thermal stability of trans fatty acid systems [14]. For trielaidin and related compounds, temperatures below 120°C generally maintain structural integrity, while higher temperatures can initiate isomerization and degradation processes [14]. This information is crucial for establishing safe processing and storage conditions for trielaidin-containing materials.
The enhanced thermal stability of trielaidin compared to its cis counterpart makes it particularly relevant for applications requiring high-temperature processing [17]. However, the same stability that provides processing advantages also contributes to concerns about biological persistence and metabolic processing in food applications [18].
Parameter | Trielaidin (Trans) | Triolein (Cis) | Difference | Reference |
---|---|---|---|---|
Melting Point | 41.5°C | 5.0°C | +36.5°C | [4] |
Isomerization Onset | >120°C | >120°C | Similar | [14] |
Activation Energy | 41 kcal/mol | 41 kcal/mol | Similar | [13] |
Polymorphic Stability | High | Moderate | Enhanced | [2] |
Subcell Structure Retention | Excellent | Limited | Superior | [2] |